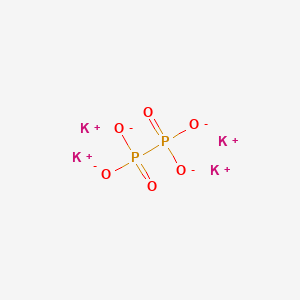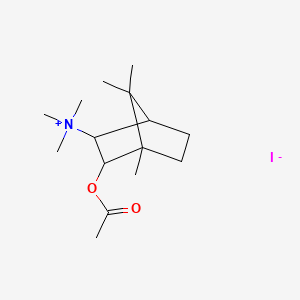
Hypophosphoric acid, tetrapotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hypophosphate, also known as potassium phosphinate, is a chemical compound with the formula KH₂PO₂. It is a salt derived from hypophosphorous acid and is known for its reducing properties. This compound is used in various industrial and scientific applications due to its unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hypophosphate can be synthesized through the reaction of hypophosphorous acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of potassium hypophosphate and water: [ \text{H}_3\text{PO}_2 + \text{KOH} \rightarrow \text{KH}_2\text{PO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of potassium hypophosphate often involves the use of white phosphorus and potassium hydroxide. The process includes the following steps:
- White phosphorus reacts with potassium hydroxide in the presence of water to form potassium hypophosphite.
- The solution is then purified to remove any impurities and concentrated to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Potassium hypophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phosphate.
Reduction: It acts as a reducing agent in many chemical reactions.
Substitution: It can participate in substitution reactions to form different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Potassium hypophosphate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It is commonly used in the reduction of metal ions to their elemental forms.
Substitution: Reactions with organic halides can lead to the formation of organophosphorus compounds.
Major Products Formed:
Oxidation: Potassium phosphate.
Reduction: Elemental metals.
Substitution: Various organophosphorus compounds.
Aplicaciones Científicas De Investigación
Potassium hypophosphate is utilized in a wide range of scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various organophosphorus compounds.
Biology: It is employed in biochemical research for the reduction of disulfide bonds in proteins.
Industry: It is used in electroless nickel plating, where it helps in the deposition of nickel onto various substrates.
Mecanismo De Acción
The mechanism of action of potassium hypophosphate primarily involves its reducing properties. It donates electrons to other substances, thereby reducing them. This property is utilized in various chemical reactions, including the reduction of metal ions and the cleavage of disulfide bonds in proteins. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Sodium hypophosphite (NaH₂PO₂): Similar in structure and properties, but sodium hypophosphite is more commonly used in industrial applications.
Calcium hypophosphite (Ca(H₂PO₂)₂): Another hypophosphite salt with similar reducing properties but different solubility characteristics.
Uniqueness: Potassium hypophosphate is unique due to its specific solubility and reactivity profile. It is preferred in certain applications where potassium ions are more desirable than sodium or calcium ions. Additionally, its reducing properties make it valuable in various chemical and industrial processes.
Propiedades
Número CAS |
99690-64-9 |
|---|---|
Fórmula molecular |
K4O6P2 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
tetrapotassium;dioxido-oxo-phosphonato-λ5-phosphane |
InChI |
InChI=1S/4K.H4O6P2/c;;;;1-7(2,3)8(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
Clave InChI |
RILFGEIJJMTZLZ-UHFFFAOYSA-J |
SMILES canónico |
[O-]P(=O)([O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















